molecular formula C11H11BrF3NO B1406027 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide CAS No. 1513959-67-5

4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B1406027
CAS No.: 1513959-67-5
M. Wt: 310.11 g/mol
InChI Key: HRVBAKNMEWMOHD-UHFFFAOYSA-N
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Description

4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C10H10BrF3NO This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an isopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the brominated and trifluoromethylated benzene derivative with isopropylamine (C3H9N) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Formation of azides, thiols, or ethers.

    Oxidation Products: Formation of sulfoxides or sulfones.

    Reduction Products: Formation of amines or alcohols.

Scientific Research Applications

4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(propan-2-yl)benzamide
  • 3-(Trifluoromethyl)-N-(propan-2-yl)benzamide
  • 4-Bromo-3-(trifluoromethyl)benzoic acid

Uniqueness

4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide is unique due to the simultaneous presence of bromine, trifluoromethyl, and isopropyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a site for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-N-propan-2-yl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c1-6(2)16-10(17)7-3-4-9(12)8(5-7)11(13,14)15/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVBAKNMEWMOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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